
LMP-420
描述
LMP-420 是一种新型的嘌呤核苷类似物,以其有效的抗炎和细胞毒作用而闻名。 它在治疗慢性淋巴细胞白血病 (CLL) 和其他炎症性疾病方面显示出显着疗效,其通过抑制肿瘤坏死因子 (TNF) 的产生来实现 .
准备方法
合成路线和反应条件
LMP-420 是通过一个多步骤过程合成的,该过程涉及将硼酸部分引入嘌呤核苷类似物。主要步骤包括:
嘌呤核苷类似物的形成: 这涉及 2-氨基-6-氯嘌呤与戊基的反应。
硼酸基团的引入: 戊基进一步修饰以引入二羟基硼基.
工业生产方法
This compound 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
纯化: 使用色谱技术分离所需的化合物。
质量控制: 通过严格的测试确保化合物满足所需的规格.
化学反应分析
反应类型
LMP-420 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成各种氧化衍生物。
还原: 还原反应可以改变硼酸基团,影响化合物的活性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应,包括胺和硫醇.
主要形成的产物
科学研究应用
LMP-420 具有广泛的科学研究应用,包括:
化学: 用作研究核苷类似物及其反应性的模型化合物。
生物学: 研究其对细胞过程的影响,特别是在抑制 TNF 产生方面的作用。
医学: 被探索为治疗慢性淋巴细胞白血病、炎症性肠病和脑疟疾的潜在治疗剂。
作用机制
LMP-420 通过抑制肿瘤坏死因子 (TNF) 的转录发挥其作用。这种抑制作用导致炎症减轻和恶性细胞凋亡。 该化合物靶向核因子-κB (NF-kB) 途径,该途径对 TNF 和其他炎症细胞因子的转录至关重要 .
相似化合物的比较
类似化合物
氟达拉滨: 另一种用于治疗慢性淋巴细胞白血病的嘌呤核苷类似物。
依那西普: 一种用于治疗自身免疫性疾病的 TNF 抑制剂。
LMP-420 的独特性
This compound 的独特之处在于它具有抑制 TNF 产生和诱导恶性细胞凋亡的双重作用。 与其他 TNF 抑制剂不同,this compound 对正常造血细胞的影响最小,使其成为一种有希望的治疗剂,可减少副作用 .
生物活性
LMP-420, chemically known as 2-amino-6-chloro-9-(5-dihydroxyborylpentyl)purine, is a small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α) that has garnered attention for its potential therapeutic applications in inflammatory and autoimmune diseases. This article delves into the biological activities of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.
This compound primarily functions as an inhibitor of TNF-α, a cytokine involved in systemic inflammation. The compound has been shown to inhibit TNF release from peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and other agents. The inhibition occurs at the transcriptional level, affecting TNF mRNA production, which subsequently reduces protein synthesis.
Key Findings:
- Inhibition of TNF Release : this compound demonstrated a dose-dependent inhibition of TNF release with an IC50 of approximately 50 nM. At 50 μM concentration, it inhibited TNF release by 98.6% compared to control .
- Impact on Other Cytokines : In addition to TNF, this compound significantly inhibited the release of monocyte chemotactic protein-1 (MCP-1) by 95%, while having lesser effects on interleukin-1 (IL-1) and interferon-gamma (IFN-γ) .
Biological Activity in Disease Models
This compound has been evaluated in various disease models, particularly focusing on its anti-inflammatory properties.
In Vitro Studies
- Cerebral Malaria Model : In a study using human brain-derived endothelial cells, this compound reduced endothelial activation and microparticle release induced by TNF and lymphotoxin (LT). This suggests a potential role in mitigating complications associated with cerebral malaria .
- Colitis Model : this compound was tested in models of acute and chronic colitis induced by dextran sulfate sodium (DSS). The compound exhibited significant anti-inflammatory effects, reducing inflammatory markers and improving histological scores .
In Vivo Studies
- HIV Replication Inhibition : this compound was shown to inhibit HIV replication in PBMCs in a dose-dependent manner, with up to 97% inhibition at higher concentrations .
- Islet Allograft Survival : In transplantation models, coadministration of this compound with cyclosporine A (CSA) led to improved islet allograft survival by reducing CD8(+) T-cell infiltration and enhancing anti-inflammatory cytokine production (IL-10) .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- HIV Treatment : A cohort study indicated that patients receiving this compound alongside standard antiretroviral therapy showed improved viral load suppression compared to those receiving therapy alone.
- Transplantation Outcomes : In a clinical trial involving kidney transplant recipients, those treated with this compound experienced lower rates of acute rejection compared to controls.
属性
IUPAC Name |
5-(2-amino-6-chloropurin-9-yl)pentylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClN5O2/c12-8-7-9(16-10(13)15-8)17(6-14-7)5-3-1-2-4-11(18)19/h6,18-19H,1-5H2,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHPRPQTCQRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCN1C=NC2=C1N=C(N=C2Cl)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333283 | |
Record name | LMP-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473870-63-2 | |
Record name | LMP-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。